![molecular formula C20H22N2OS B5375265 (2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B5375265.png)
(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a phenylprop-2-enamide backbone and a butan-2-yl substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the phenylprop-2-enamide backbone. This can be achieved through a series of condensation reactions involving phenylacetic acid derivatives and amines. The butan-2-yl substituted phenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the carbamothioyl group via thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological pathways, it can modulate signal transduction processes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry and catalysis.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylprop-2-enamide backbone with a butan-2-yl substituted phenyl group and a carbamothioyl moiety sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-3-15(2)17-11-7-8-12-18(17)21-20(24)22-19(23)14-13-16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H2,21,22,23,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKARXAIDIXVND-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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